2-((1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that contains both a thiadiazole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF). The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)amino)thiazol-4(5H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-((1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which also have diverse biological properties.
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)amino)thiazol-4(5H)-one is unique due to its combination of both thiadiazole and thiazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C5H4N4OS2 |
---|---|
Molecular Weight |
200.2 g/mol |
IUPAC Name |
(2Z)-2-(1,3,4-thiadiazol-2-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-11-4(7-3)8-5-9-6-2-12-5/h2H,1H2,(H,7,8,9,10) |
InChI Key |
DIIASBYTQXSRON-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/C2=NN=CS2)/S1 |
Canonical SMILES |
C1C(=O)NC(=NC2=NN=CS2)S1 |
Origin of Product |
United States |
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